Protogracillin

描述

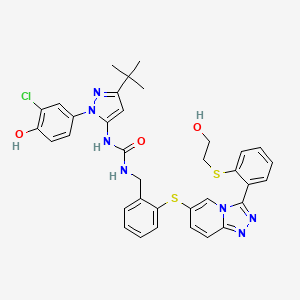

Protogracillin is a steroid saponin . It is a natural product found in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms . The molecular formula of Protogracillin is C51H84O23 .

Synthesis Analysis

Protogracillin can be efficiently converted to Prosapogenin A through enzymatic hydrolysis . The most suitable enzyme for this process is β-dextranase . The optimal conditions for the hydrolysis of Protogracillin by β-dextranase were found to be a pH of 4.81 for the buffer, a hydrolysis temperature of 56.7°C, and a β-dextranase/Protogracillin ratio of 5.0:1 .Molecular Structure Analysis

The molecular weight of Protogracillin is 1065.2 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES of Protogracillin are provided in the PubChem database .Chemical Reactions Analysis

The enzymatic hydrolysis of Protogracillin to Prosapogenin A has been studied . The hydrolysis was carried out in 0.20 M HAc-NaAc buffer (pH 4.81) containing β-dextranase/Protogracillin (5.0:1, w/w), and the system was constantly kept at 56.7°C water bath for 4 hours .科学研究应用

1. 抗癌潜力

Methyl protogracillin,Protogracillin的衍生物,已显示出对各种人类癌细胞系具有显著的细胞毒性,包括白血病、结肠癌、中枢神经系统癌、黑色素瘤、肾癌和乳腺癌。这表明其作为抗癌药物的潜力。该化合物对某些癌细胞系表现出特定的选择性,表明可能存在靶向癌症治疗应用(Hu & Yao, 2001)。

2. 药理应用的高效制备

Protogracillin的酶解制备为Prosapogenin A,这是一种具有优越药理活性的化合物,已经优化,以实现清洁高效的制备。这一过程对于实验室规模的实验基础和Prosapogenin A的潜在工业应用具有重要意义(Xie et al., 2022)。

3. 结构和生化分析

从Dioscorea collettii var. hypoglauca中分离和结构分析了Protogracillin及其相关化合物。观察到这些化合物在某些菌丝体中引起形态异常,并显示出细胞毒性活性,表明它们作为抗肿瘤药物的潜力(Hu et al., 1997)。

4. 酶转化研究

研究表明,美丽桔梗中的β-葡萄糖苷酶可以将Protogracillin转化为gracillin,一种螺环甾醇苷。已研究了这种酶促过程及其最佳条件,为潜在的生化应用提供了见解(Inoue et al., 1996)。

5. 山药皂苷的分析方法开发

已开发了一种用于山药皂苷(包括Protogracillin)的分析方法,使用带脉冲安培检测的高效液相色谱法。该方法增强了对山药皂苷的保留和分辨的理解,这对于在各种应用中对其进行鉴定和定量至关重要(Kwon et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCGZPQYTRHQRU-DKWQWWTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317279 | |

| Record name | Protogracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protogracillin(P) | |

CAS RN |

54848-30-5 | |

| Record name | Protogracillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54848-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protogracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)